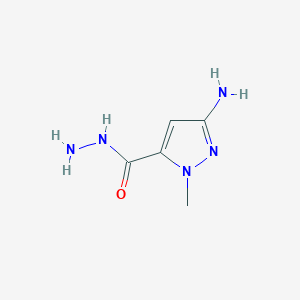![molecular formula C14H12Cl3N3 B13143595 ({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile CAS No. 92291-85-5](/img/structure/B13143595.png)
({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile” is a complex organic molecule with significant applications in various fields It is known for its unique chemical structure, which includes bis(2-chloroethyl)amino groups and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile” typically involves multiple steps. One common method includes the reaction of 4-bis(2-chloroethyl)aminobenzaldehyde with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
“({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile” undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
“({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile” has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with DNA and proteins.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which “({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile” exerts its effects involves the formation of covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl)amino groups can form cross-links with DNA, leading to the inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent with similar DNA cross-linking properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Uniqueness
“({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile” is unique due to its specific chemical structure, which allows for targeted interactions with biological molecules. Its ability to form stable cross-links with DNA makes it a valuable compound for research in medicinal chemistry and cancer treatment.
Eigenschaften
CAS-Nummer |
92291-85-5 |
|---|---|
Molekularformel |
C14H12Cl3N3 |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
2-[[4-[bis(2-chloroethyl)amino]-2-chlorophenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H12Cl3N3/c15-3-5-20(6-4-16)13-2-1-12(14(17)8-13)7-11(9-18)10-19/h1-2,7-8H,3-6H2 |
InChI-Schlüssel |
ZAQKYVWOSAWBAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N(CCCl)CCCl)Cl)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


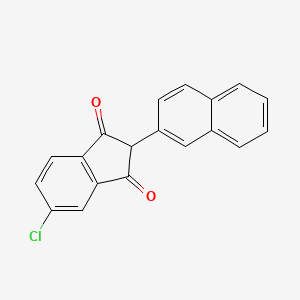
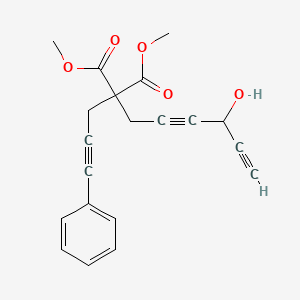
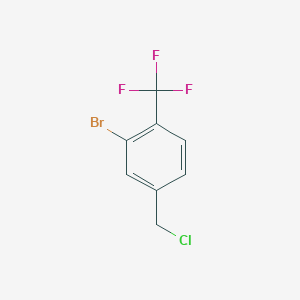
![3-Methoxy-6-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13143528.png)
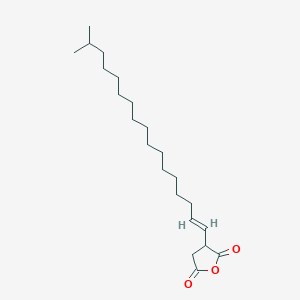
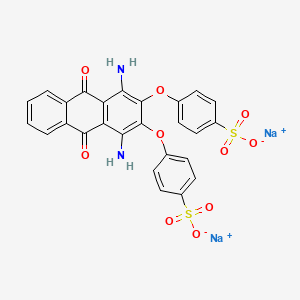
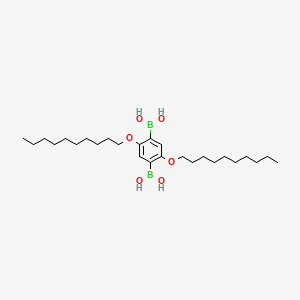


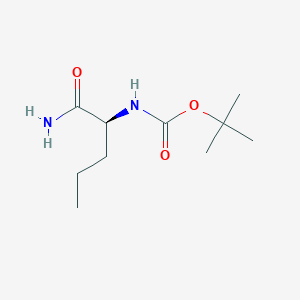
![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)

